molecular formula C12H10N4O B8405073 8-methyl-6-phenylimidazo[1,5-d]-as-triazin-4(3H)-one

8-methyl-6-phenylimidazo[1,5-d]-as-triazin-4(3H)-one

Cat. No. B8405073
M. Wt: 226.23 g/mol
InChI Key: OUYFNJMMIHHXCE-UHFFFAOYSA-N
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Patent
US04126444

Procedure details

A mixture of 3-[(5-methyl-2-phenyl-4-imidazolyl)-methylene]carbazic acid ethyl ester (8.33 g, 0.03 mole) and diphenyl ether (60 ml) is heated with stirring at 215°-230° C for 20 minutes. The reaction mixture is cooled and diluted with petroleum ether (340 ml). The precipitate is collected and recrystallized from benzene (350 ml) to yield the title product, m.p. 182°-184.5° C.
Name
3-[(5-methyl-2-phenyl-4-imidazolyl)-methylene]carbazic acid ethyl ester
Quantity
8.33 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
340 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[NH:5][N:6]=[CH:7][C:8]1[N:9]=[C:10]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[NH:11][C:12]=1[CH3:13])C>C1(OC2C=CC=CC=2)C=CC=CC=1>[CH3:13][C:12]1[N:11]=[C:10]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:9]2[C:8]=1[CH:7]=[N:6][NH:5][C:4]2=[O:3]

Inputs

Step One
Name
3-[(5-methyl-2-phenyl-4-imidazolyl)-methylene]carbazic acid ethyl ester
Quantity
8.33 g
Type
reactant
Smiles
C(C)OC(NN=CC=1N=C(NC1C)C1=CC=CC=C1)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
petroleum ether
Quantity
340 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring at 215°-230° C for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
The precipitate is collected
CUSTOM
Type
CUSTOM
Details
recrystallized from benzene (350 ml)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC=1N=C(N2C(NN=CC21)=O)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.